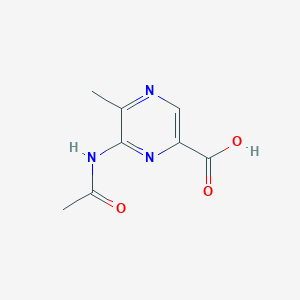![molecular formula C11H15N3O B13122582 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one CAS No. 625107-67-7](/img/structure/B13122582.png)
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route might involve the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Microwave-assisted synthesis has been explored as a green and efficient approach. This method utilizes microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times. The use of recyclable catalysts and aqueous media can further enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or air, often in the presence of a photosensitizer or under UV light.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation typically yields unsaturated derivatives with enhanced biological activity .
Scientific Research Applications
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold for developing new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in the position and nature of substituents.
7-(tert-butyl)-2-methyl-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate:
Uniqueness
2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 2 and 8 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
CAS No. |
625107-67-7 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,8-diethyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H15N3O/c1-3-10-12-7-8-9(15)5-6-14(4-2)11(8)13-10/h7H,3-6H2,1-2H3 |
InChI Key |
KSHKKENGQLQPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2C(=O)CCN(C2=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


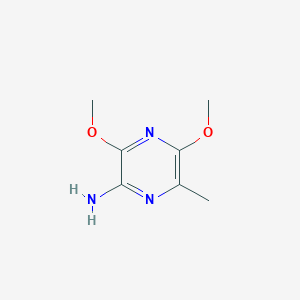
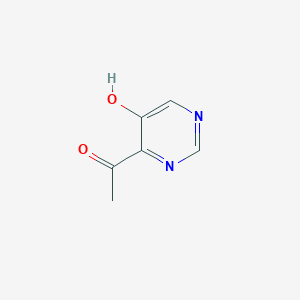
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
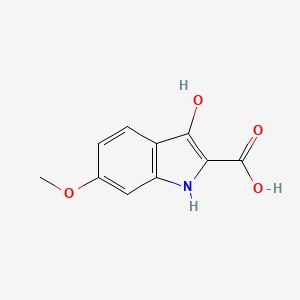
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
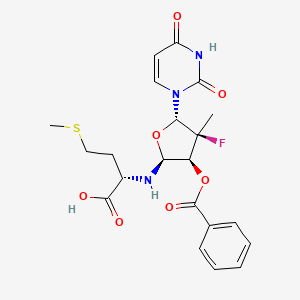

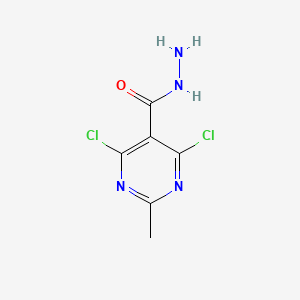
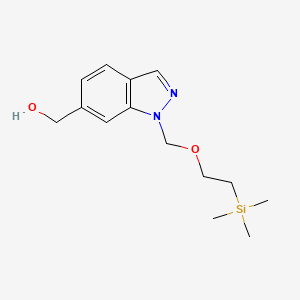
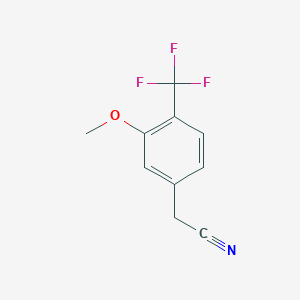

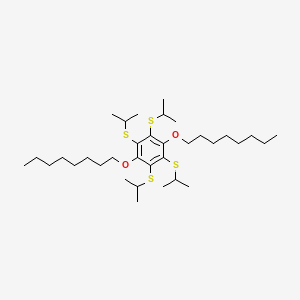
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
